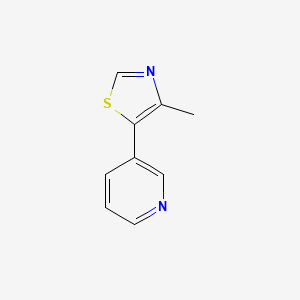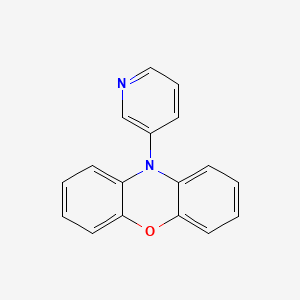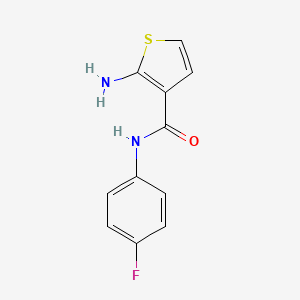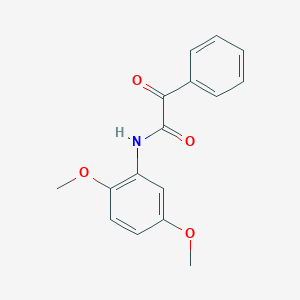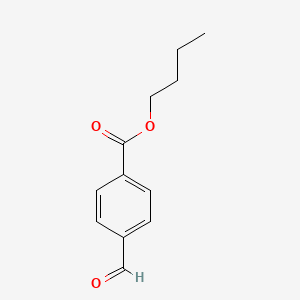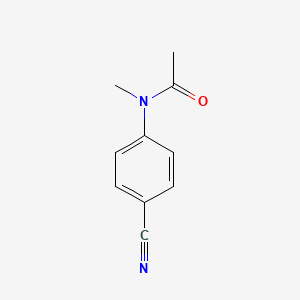
N-(4-cyanophenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanophenyl)-N-methylacetamide is an organic compound characterized by the presence of a cyanophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-N-methylacetamide typically involves the reaction of 4-cyanophenylamine with methyl acetate under specific conditions. One common method includes the use of a solvent-free reaction where the reactants are stirred at room temperature or slightly elevated temperatures to yield the desired product . Another method involves the use of dimethylformamide as a solvent and dicyclohexyl carbodiimide as a coupling agent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce N-(4-aminophenyl)-N-methylacetamide.
Scientific Research Applications
N-(4-cyanophenyl)-N-methylacetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular proteins and nucleic acids to exert its effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)-N-methylacetamide: Similar in structure but with a nitro group instead of a cyano group.
N-(4-aminophenyl)-N-methylacetamide: Similar but with an amino group instead of a cyano group.
N-(4-cyanophenyl)glycine: Contains a glycine moiety instead of an acetamide group.
Uniqueness
N-(4-cyanophenyl)-N-methylacetamide is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic applications and research studies .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-N-methylacetamide |
InChI |
InChI=1S/C10H10N2O/c1-8(13)12(2)10-5-3-9(7-11)4-6-10/h3-6H,1-2H3 |
InChI Key |
DYFXEFDJOPAQDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone](/img/structure/B14129072.png)
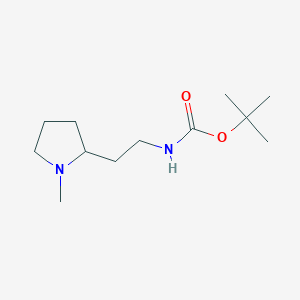

![2-(Difluoromethylidene)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14129095.png)
